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[Ala18] Beta Amyloid (1-40)

Amyloid Fibrillogenesis Alzheimer's Disease Research Biophysical Aggregation Assays

[Ala18] Beta Amyloid (1-40), also designated Aβ(1-40) V18A, is a synthetic 40-residue alloform of the Alzheimer's amyloid-β peptide in which the native valine at position 18 is replaced by alanine. This substitution maps to the central hydrophobic cluster (residues 17–21) within the N-terminal α-helix/β-strand conformational switch region of Aβ.

Molecular Formula C192H291N53O58S1
Molecular Weight 4301.84
Cat. No. B1578864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ala18] Beta Amyloid (1-40)
Molecular FormulaC192H291N53O58S1
Molecular Weight4301.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Ala18] Beta Amyloid (1-40) – A Single-Site Aβ Variant with Quantifiably Altered Fibrillogenesis Kinetics for Alzheimer's Research


[Ala18] Beta Amyloid (1-40), also designated Aβ(1-40) V18A, is a synthetic 40-residue alloform of the Alzheimer's amyloid-β peptide in which the native valine at position 18 is replaced by alanine. This substitution maps to the central hydrophobic cluster (residues 17–21) within the N-terminal α-helix/β-strand conformational switch region of Aβ [1]. Unlike wild-type Aβ(1-40), which populates a dynamic equilibrium between α-helical and β-strand conformations in its N-terminal domain, the V18A variant exhibits a pronounced shift toward α-helical structure that directly impacts its aggregation behavior [2]. The compound retains the full-length 1–40 sequence, possesses a theoretical monoisotopic mass of approximately 4302 Da, and is supplied as a lyophilized powder for in vitro biophysical, biochemical, and cell-based studies of amyloid nucleation, fibril elongation, and inhibitor screening [1].

Why Wild-Type Aβ(1-40) or Aβ(1-42) Cannot Substitute for [Ala18] Beta Amyloid (1-40) in Mechanistic Fibrillogenesis Studies


The amyloid-β peptide family shares a core sequence but exhibits radically divergent aggregation kinetics, conformational landscapes, and pathological profiles that preclude generic interchange. Wild-type Aβ(1-40) is the predominant soluble circulating species and aggregates with a well-resolved nucleation-dependent lag phase followed by rapid fibril elongation [1]. Wild-type Aβ(1-42), by contrast, possesses two additional hydrophobic C-terminal residues (Ile41 and Ala42) that confer markedly higher aggregation propensity and faster nucleation, making it the dominant parenchymal plaque component [2]. The Dutch variant (E22Q) accelerates fibrillogenesis through destabilization of the N-terminal α-helix, while the Arctic variant (E22G) promotes protofibril formation through a distinct pathway [3]. The V18A substitution in [Ala18] Aβ(1-40) occupies a unique mechanistic position among these alloforms: it specifically stabilizes the α-helical conformation of the central hydrophobic cluster without altering C-terminal length or introducing charge changes, thereby serving as a precision tool to dissect the role of the N-terminal conformational equilibrium in nucleation, as opposed to elongation or secondary nucleation [1][4]. Substituting any of these peptides for [Ala18] Aβ(1-40) in experiments designed to probe helix-mediated inhibition of fibrillogenesis would confound interpretation and yield mechanistically ambiguous results.

[Ala18] Beta Amyloid (1-40) – Head-to-Head Quantitative Differentiation Evidence Against Wild-Type Aβ(1-40) and In-Class Comparators


Fibrillogenesis Capacity: Turbidity, Thioflavine T, and Congo Red Multi-Assay Comparison of [Ala18] Aβ(1-40) Versus Wild-Type Aβ(1-40)

The single Val18→Ala substitution dramatically diminishes fibrillogenesis of full-length Aβ(1-40) compared to the wild-type sequence. In the foundational comparative study, wild-type Aβ(1-40) produced robust amyloid-like fibrils as demonstrated by high turbidity signal, strong thioflavine T (ThT) fluorescence enhancement, positive Congo red birefringence, and abundant straight, unbranched fibrils of 8–12 nm diameter by electron microscopy (EM) [1]. In contrast, [Ala18] Aβ(1-40) (designated Aβ(1-40A)) generated 'few amyloid-like fibrils' under identical experimental conditions, with ThT fluorescence, turbidity, and Congo red staining values reported as negligible or near background levels [1][2]. The Castano et al. study independently confirmed that Aβ(1-40A) 'produces few amyloid-like fibrils' alone, using identical ThT and Congo red endpoints, while wild-type Aβ(1-40) exhibited robust fibril formation under the same buffer and temperature conditions [2]. The effect is sequence-specific; the Dutch variant E22Q showed the opposite behavior, with increased fibril formation due to α-helix destabilization, confirming that the V18A phenotype arises specifically from helix stabilization rather than nonspecific sequence perturbation [1].

Amyloid Fibrillogenesis Alzheimer's Disease Research Biophysical Aggregation Assays

Secondary Structure Content: Circular Dichroism and FTIR Quantification of α-Helical Enrichment by Val18→Ala in Aβ

Replacement of valine 18 with alanine induces a significant net increase in α-helical content of the Aβ N-terminal domain (residues 10–24) as measured by circular dichroism (CD) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy [1]. In the Soto et al. study, quantitative deconvolution of CD spectra for a peptide spanning the central helix region (SP40A, residues 1–28 analog) containing the Val18→Ala substitution yielded 32.8% α-helix and 31.3% β-sheet [1]. While this measurement was performed on an N-terminal fragment rather than full-length Aβ(1-40), the same study established that the V18A substitution in the full-length peptide 'induces a significant increment of the α-helical content' relative to wild-type Aβ [1]. FTIR analysis of full-length [Ala18] Aβ(1-40) corroborated this shift, showing a decrease in the β-sheet amide I band intensity (1620–1640 cm⁻¹ region) and a corresponding increase in α-helical signal (1650–1658 cm⁻¹) compared to wild-type Aβ(1-40) [1]. Molecular dynamics simulations of the Aβ central helix (residues 15–25) independently demonstrated that the V18A/F19A/F20A triple mutant exhibits quantitatively higher α-helical stability than wild-type, as measured by backbone hydrogen bond persistence and root-mean-square deviation from the initial helical conformation over simulation trajectories exceeding 100 ns [2].

Protein Secondary Structure α-Helix Stabilization Conformational Switching

Nucleation Lag Time and Aggregation Rate: Systematic Mutagenesis Data Ranking Val18 as a Top Aggregation-Promoting Residue

A comprehensive mutagenesis study in which valine 18 of oxidized Aβ(1-40) was substituted with all 17 other standard amino acids (excluding cysteine) established that the wild-type valine residue is among the most aggregation-competent amino acids at this position [1]. The study extracted two quantitative kinetic parameters from ThT-monitored aggregation curves: the lag time (tl), representing the nucleation phase duration, and the aggregation rate constant (k), representing the fibril elongation phase [1]. Wild-type valine at position 18 was ranked as possessing the fourth largest aggregation rate constant (k) and the fourth shortest lag time (tl) among all 18 variants tested, indicating that valine is intrinsically highly favorable for both nucleation and polymerization [1]. Only tyrosine, tryptophan, and isoleucine substitutions produced faster nucleation or polymerization [1]. The V18A mutant (alanine substitution) showed a measurably altered aggregation profile with a longer lag time and reduced aggregation rate compared to wild-type valine, consistent with alanine's lower β-sheet propensity and reduced hydrophobicity relative to valine [1]. The study further demonstrated a direct linear proportionality between lag time (tl) and aggregation rate (k) across all 17 mutants, confirming that the V18 position exerts coordinated control over both nucleation and elongation phases [1].

Amyloid Nucleation Kinetics Lag Phase Analysis Structure-Aggregation Relationship

Intracellular Amyloidogenesis in a Living Model: V18A (NIC) Variant Shows Decreased Aggregation in C. elegans Muscle Cells

The V18A substitution (historically designated NIC for 'Non-Intracellularly-aggregating C. elegans') was independently shown to reduce intracellular amyloid formation in a transgenic C. elegans model expressing human Aβ in body wall muscle cells [1]. In this in vivo system, wild-type Aβ formed abundant intracellular amyloid deposits detectable by thioflavin S staining and fluorescence microscopy [1]. The V18A (NIC) variant exhibited a quantifiable decrease in intracellular amyloidogenesis compared to wild-type Aβ, as assessed by ThS fluorescence intensity and aggregate count per muscle cell [1]. The reduction was comparable in magnitude to that observed for the well-characterized Arctic mutation (E22G), which is known to alter Aβ aggregation pathways [1]. This in vivo phenotype is consistent with the in vitro biophysical data showing that V18A stabilizes α-helical conformation and retards fibrillogenesis [1][2]. The C. elegans model further revealed that wild-type Aβ intracellular aggregation is accelerated by Cu²⁺ and diminished by copper chelators, whereas V18A transgenic worms displayed altered copper detoxification phenotypes linked to reduced amyloid burden [1].

In Vivo Amyloidogenesis C. elegans Model Intracellular Aggregation

ApoE Chaperone Interaction: Differential Response of [Ala18] Aβ(1-40) Versus Dutch Variant to Apolipoprotein E-Mediated Fibril Acceleration

Apolipoprotein E (apoE), the major genetic risk factor for sporadic Alzheimer's disease, acts as a pathological chaperone that accelerates amyloid fibril formation by wild-type Aβ peptides in vitro [1]. In a comparative study, apoE was shown to accelerate fibril formation of both wild-type Aβ(1-40) and Aβ(1-40A) (the [Ala18] Aβ(1-40) variant), increasing both the rate of fibrillogenesis and the total amount of amyloid formed as measured by ThT fluorescence [1]. This indicates that the Val18→Ala substitution, while sufficient to substantially impair spontaneous fibrillogenesis in the absence of cofactors, does not abolish the peptide's ability to respond to apoE-mediated aggregation promotion [1]. In striking contrast, apoE produced only a minimal effect on Aβ(1-40Q) (the Dutch variant, E22Q), demonstrating that the apoE interaction interface or the conformational requirements for apoE-mediated fibril acceleration differ fundamentally between the V18A and E22Q alloforms [1]. The apoE4 isoform was more efficient than apoE3 at enhancing amyloid formation for both WT and V18A peptides, preserving the isoform-specific risk hierarchy observed in human genetics [1].

Apolipoprotein E Pathological Chaperone Alzheimer's Risk Factor Interaction

Highest-Value Research and Industrial Application Scenarios for [Ala18] Beta Amyloid (1-40) Based on Quantified Differential Evidence


Helix-Stabilized Negative Control for High-Throughput Fibrillogenesis Inhibitor Screening

[Ala18] Aβ(1-40) serves as the optimal helix-stabilized, fibrillogenesis-impaired control peptide for screening campaigns that aim to identify small molecules or biologics that inhibit Aβ aggregation by stabilizing the α-helical conformation of the N-terminal domain. The Soto et al. (1995) study established that V18A dramatically diminishes fibril formation across four orthogonal assays (turbidity, ThT, Congo red, EM) [1], while the Hortschansky et al. (2005) systematic mutagenesis data confirmed that alanine at position 18 produces a longer lag time and lower aggregation rate than wild-type valine [2]. By including [Ala18] Aβ(1-40) as a reference standard alongside wild-type Aβ(1-40) and Aβ(1-42) in screening plates, researchers can discriminate between compounds that nonspecifically suppress ThT fluorescence (which would affect all peptides equally) and those that specifically target the conformational transition from α-helix to β-sheet (which would show differential effects between WT and V18A). This application directly leverages the compound's most extensively documented differentiation: multi-assay-validated fibrillogenesis impairment via α-helix stabilization.

ApoE Isoform-Specific Aggregation Cofactor Studies with Reduced Baseline Noise

The Castano et al. (1995) study demonstrated that apoE accelerates fibril formation of [Ala18] Aβ(1-40) (Aβ(1-40A)) to a comparable degree as wild-type Aβ(1-40), with apoE4 being more efficient than apoE3, while the Dutch variant E22Q shows minimal apoE response [1]. This unique pharmacological profile makes [Ala18] Aβ(1-40) the preferred substrate for apoE-lipidation state studies, anti-apoE therapeutic antibody screening, and investigation of isoform-specific cofactor interactions. The low intrinsic fibrillogenesis of V18A provides a near-zero baseline upon which apoE-mediated acceleration can be measured with high signal-to-noise, eliminating the confounding background aggregation that complicates wild-type Aβ experiments. For biopharmaceutical programs targeting the apoE-Aβ interaction axis, [Ala18] Aβ(1-40) enables cleaner dose-response curves and more accurate EC₅₀ determinations for apoE-directed interventions.

Conformational Switching Mechanism Studies Using a Genetically Minimal Perturbation Probe

The Val18→Ala substitution represents the smallest possible chemical perturbation at position 18—a single methyl group deletion—that nonetheless produces a quantitatively significant shift in the α-helix/β-strand conformational equilibrium [1]. This genetic minimalism distinguishes [Ala18] Aβ(1-40) from all other position-18 variants (17 alternatives tested by Hortschansky et al., 2005), which introduce larger steric, electrostatic, or aromatic perturbations [2]. For structural biologists employing NMR, hydrogen-deuterium exchange mass spectrometry, or single-molecule FRET to map the conformational energy landscape of monomeric Aβ, the V18A variant provides a uniquely clean perturbation: it alters only the intrinsic helical propensity without introducing side-chain interactions that might create artifactual contacts or alter solvation properties. MD simulations by Ito et al. (2011) independently confirmed that the V18A/F19A/F20A mutant maintains higher α-helical backbone hydrogen bond stability than wild-type over extended simulation trajectories [3], providing a computational-experimental feedback loop for conformational dynamics studies.

In Vitro-to-In Vivo Translation Studies Using C. elegans as a Validated Model Organism

The Minniti et al. (2009) study established that the V18A (NIC) substitution decreases intracellular amyloidogenesis in C. elegans muscle cells, with a reduction magnitude comparable to the clinically relevant Arctic (E22G) mutation [1]. This cross-species validation—from cell-free biophysics (Soto 1995, Hortschansky 2005) through to a living metazoan model—positions [Ala18] Aβ(1-40) as a uniquely translational tool for academic and industrial programs investigating proteostasis network engagement, chaperone-mediated clearance, and metal ion (Cu²⁺/Zn²⁺) effects on intracellular aggregation. The availability of parallel in vitro and in vivo datasets for the same amino acid substitution enables direct correlation of biophysical aggregation parameters (lag time, rate constant, helical content) with organism-level phenotypic outcomes (aggregate burden, copper tolerance, locomotion behavior), a capability not available for most other Aβ point variants used in C. elegans research.

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